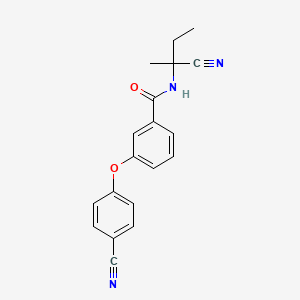
N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide, also known as CR8, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to target several protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3), which are involved in cell cycle regulation, gene expression, and cell differentiation.
作用機序
N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide exerts its effects by inhibiting the activity of CDKs and GSK-3, which are involved in various cellular processes. CDKs play a critical role in cell cycle regulation, gene expression, and cell differentiation. GSK-3 is involved in the regulation of glycogen metabolism, gene expression, and cell differentiation. By inhibiting these kinases, this compound can induce cell cycle arrest, suppress tumor growth, reduce beta-amyloid plaque formation, improve insulin sensitivity, and reduce blood glucose levels.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the induction of cell cycle arrest, the suppression of tumor growth, the reduction of beta-amyloid plaque formation, the improvement of insulin sensitivity, and the reduction of blood glucose levels. These effects are mediated by the inhibition of CDKs and GSK-3, which are involved in various cellular processes.
実験室実験の利点と制限
One of the advantages of using N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide in lab experiments is its specificity for CDKs and GSK-3, which allows for the selective inhibition of these kinases. This specificity can help to reduce off-target effects and improve the accuracy of the results. However, one of the limitations of using this compound in lab experiments is its relatively low potency, which may require higher concentrations to achieve the desired effects.
将来の方向性
There are several future directions for the research and development of N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide. One direction is to improve the potency and selectivity of this compound, which could help to reduce the required concentration and improve the accuracy of the results. Another direction is to investigate the potential therapeutic applications of this compound in other diseases, such as Parkinson's disease and Huntington's disease, which are also associated with the dysregulation of CDKs and GSK-3. Additionally, future studies could explore the combination of this compound with other therapeutic agents to enhance its efficacy and reduce potential side effects.
合成法
The synthesis of N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide involves a series of chemical reactions that include the condensation of 4-cyanophenol with 3-chlorobenzoic acid to form 3-(4-cyanophenoxy)benzoic acid. The resulting acid is then converted to its acid chloride derivative, which is reacted with N-(1-cyano-1-methylpropyl)amine to form the desired product, this compound. The purity and yield of this compound can be improved by further purification using column chromatography.
科学的研究の応用
N-(1-cyano-1-methylpropyl)-3-(4-cyanophenoxy)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, this compound has been shown to inhibit CDKs and induce cell cycle arrest, leading to the suppression of tumor growth. In Alzheimer's disease research, this compound has been found to inhibit GSK-3, which plays a role in the formation of beta-amyloid plaques, a hallmark of the disease. In diabetes research, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels.
特性
IUPAC Name |
N-(2-cyanobutan-2-yl)-3-(4-cyanophenoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-3-19(2,13-21)22-18(23)15-5-4-6-17(11-15)24-16-9-7-14(12-20)8-10-16/h4-11H,3H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKOIJZOLFTLFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

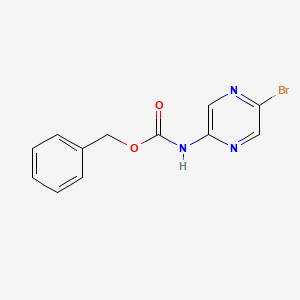
![2-(2-(1-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2960815.png)
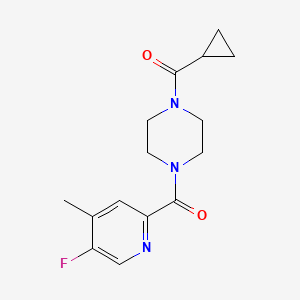
![3,4,5-trimethoxy-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2960818.png)


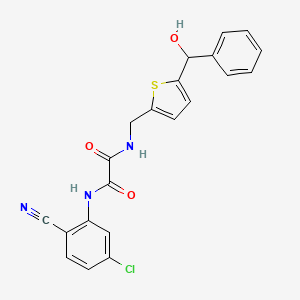
![3-(4-ethoxyphenyl)-8-methoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2960827.png)
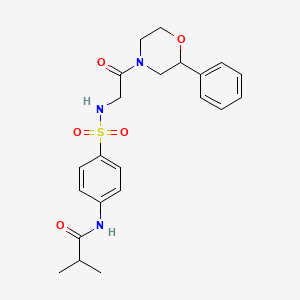
![[3,4,5-Triacetyloxy-6-(2-methoxyphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2960829.png)

![6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2960831.png)
![3-[[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2960832.png)
![N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2960835.png)